2,4-FDCA vs. 2,5-FDCA Structural Linearity by X-Ray Crystallography
Single-crystal X-ray analysis of the parent diacid scaffold demonstrates that 2,4-FDCA possesses a more 'linear' molecular geometry compared to 2,5-FDCA and is therefore structurally more comparable to terephthalic acid (TA), the petroleum-derived benchmark for polyester synthesis [1]. This linearity is an intrinsic property of the 2,4-substitution pattern and is conserved in its ester derivatives, including bis(4-methoxyphenyl) furan-2,4-dicarboxylate. The 2,5-isomer bis(4-methoxyphenyl) furan-2,5-dicarboxylate (CAS 57467-47-7) exhibits a bent geometry due to the 2,5-disposition of the ester groups, which alters polymer chain packing, reduces amorphous character, and promotes crystallinity in derived polyesters.
| Evidence Dimension | Molecular geometry (linearity of dicarboxylate substitution pattern relative to aromatic ring axis) |
|---|---|
| Target Compound Data | 2,4-substitution pattern: more linear geometry, structurally analogous to terephthalic acid (confirmed by single-crystal X-ray diffraction of 2,4-FDCA) |
| Comparator Or Baseline | 2,5-substitution pattern (2,5-FDCA and its esters): bent geometry; terephthalic acid: linear geometry (reference standard) |
| Quantified Difference | Qualitative but crystallographically verified: 2,4-isomer is linear (TA-like); 2,5-isomer is bent. The resulting 2,4-PEF polyester is amorphous (no melting endotherm up to 230 °C), while 2,5-PEF is semi-crystalline (Tm = 211 °C, ΔHm = 55 J g⁻¹) [2]. |
| Conditions | X-ray crystallography of 2,4-FDCA and 2,5-FDCA single crystals; DSC analysis of poly(ethylene furanoate) polymers (first and second heating, −60 °C to 230 °C at 10 °C min⁻¹) |
Why This Matters
The linear geometry directly translates into an amorphous polymer morphology with slower crystallization kinetics, which is critical for applications requiring optical clarity (translucent films), reduced brittleness, and consistent gas barrier properties in packaging materials.
- [1] Thiyagarajan S, Pukin A, van Haveren J, Lutz M, van Es DS. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction. RSC Adv. 2013;3:15678–15686. doi:10.1039/C3RA42457J. View Source
- [2] Thiyagarajan S, Vogelzang W, Knoop RJI, Frissen AE, van Haveren J, van Es DS. Biobased furandicarboxylic acids (FDCAs): effects of isomeric substitution on polyester synthesis and properties. Green Chem. 2014;16:1957–1966. doi:10.1039/C3GC42184H. View Source
